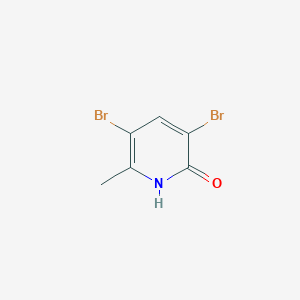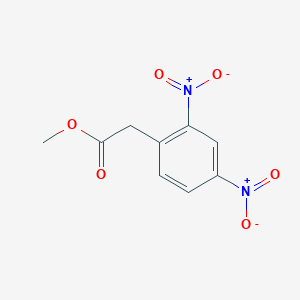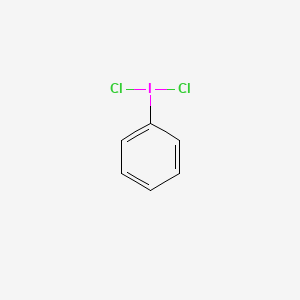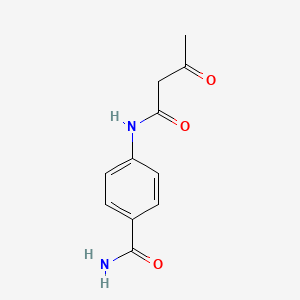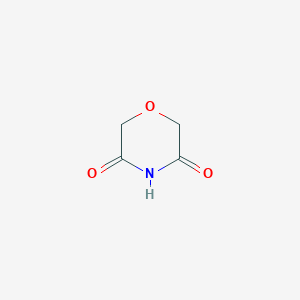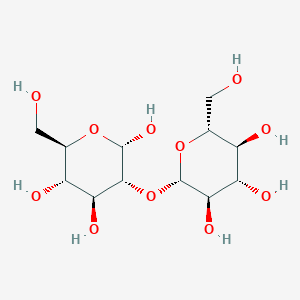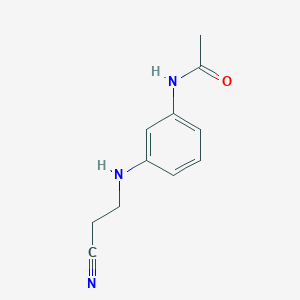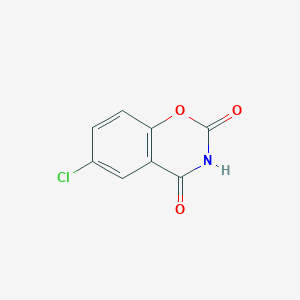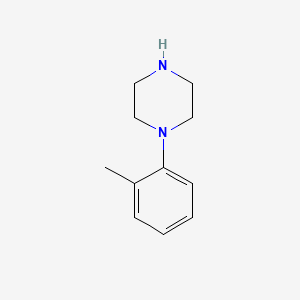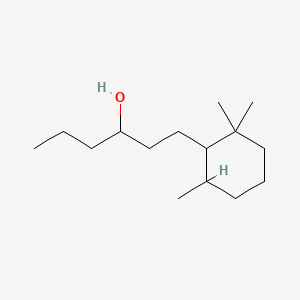
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
概要
説明
“Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-” is a fragrance ingredient with an extremely powerful woody and animal amber note . It is a colorless liquid with a highly diffusive, powdery, woody odor . It is a mixture of the cis- and trans-isomers, with the trans-isomer having a more distinct animal and amber character .
Synthesis Analysis
The compound is prepared by condensation of citral with 2-pentanone in the presence of bases to give 8,12-dimethyltrideca-5,7,11-trien-4-one, which is cyclized and hydrogenated . A high-trans mixture can be prepared starting from cyclocitral, which is hydrogenated to 2,2,6-trimethylcyclohexane carboxaldehyde .Molecular Structure Analysis
The molecular formula of the compound is C15H30O. The molecular weight is 226.4 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound is prepared by condensation of citral with 2-pentanone in the presence of bases to give 8,12-dimethyltrideca-5,7,11-trien-4-one, which is cyclized and hydrogenated . A high-trans mixture can be prepared starting from cyclocitral, which is hydrogenated to 2,2,6-trimethylcyclohexane carboxaldehyde .Physical And Chemical Properties Analysis
The compound has a boiling point of 280°C . The density is 0.850 . The compound has a distinct odor, described as 100.00% dry, woody, powdery, and reminiscent of sandalwood . The LogP value is estimated to be 5.635 .科学的研究の応用
Catalysis and Stereochemistry
Research conducted by Henbest and Zurquiyah (1974) explored the stereoselectivity in catalysis using cyclohexanones, including compounds similar to Cyclohexanepropanol, 2,2,6-Trimethyl-Alpha-Propyl. They found that substituted cyclohexanones are reduced to alcohols in the presence of metal catalysts, with ruthenium being particularly effective. The study highlights the importance of kinetic and equilibrium control in these reactions (Henbest & Zurquiyah, 1974).
Insect Attractant Properties
A 1976 study by Sugawara et al. examined the effects of structural modification on the activity of compounds related to Cyclohexanepropanol as attractants for the German cockroach. They discovered that certain modifications in the side chain structure significantly impacted the attraction effectiveness, suggesting potential applications in pest control (Sugawara et al., 1976).
Oxidation Reactions
Shul’pin et al. (1999) conducted research on the oxidation of higher alkanes, including cyclohexane, which is structurally related to Cyclohexanepropanol. Their work involved the oxidation process using hydrogen peroxide and manganese(IV) complex in acetonitrile, which resulted in the formation of alcohols and ketones. This study provides insights into the chemical behavior and potential industrial applications of cyclohexane derivatives (Shul’pin et al., 1999).
Hydrolytic Stability of Oligoesters
Soucek et al. (2004) investigated the impact of additional hydroxyl functionalities on the hydrolytic stability of oligoesters. Their research, which involved compounds like Cyclohexanepropanol, showed that the addition of trifunctional polyol affects the initial velocity and overall rates of hydrolysis in oligoesters. This has implications for the development of materials with improved stability (Soucek et al., 2004).
Biodegradation of Hydrocarbons
Research by Lee and Cho (2008) on the degradation of cyclohexane by Rhodococcus sp. EC1 revealed that this bacterium can efficiently degrade cyclohexane and other hydrocarbons. Given the structural similarity to Cyclohexanepropanol, this suggests potential bioremediation applications for environmental cleanup of cyclohexane derivatives (Lee & Cho, 2008).
Synthesis of Jet Fuel
Tang et al. (2017) explored the synthesis of 1,1,3-trimethyl-cyclohexane, a jet fuel range cycloalkane, from isophorone with glycerol as a renewable hydrogen source. This research indicates the potential of using cyclohexane derivatives like Cyclohexanepropanol in sustainable fuel production (Tang et al., 2017).
Safety and Hazards
The compound may be harmful in contact with skin and may cause an allergic skin reaction . Contaminated work clothing should not be allowed out of the workplace . Protective gloves should be worn when handling the compound . If it comes into contact with skin, it should be washed off with plenty of water .
特性
IUPAC Name |
1-(2,2,6-trimethylcyclohexyl)hexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-5-7-13(16)9-10-14-12(2)8-6-11-15(14,3)4/h12-14,16H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDMQAQCEBGIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC1C(CCCC1(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041814 | |
| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | |
CAS RN |
70788-30-6 | |
| Record name | Timberol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70788-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6-trimethyl-α-propylcyclohexanepropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLV4EM4325 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol smell the way it does?
A: The odor of 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol is closely linked to its stereochemistry. Research has shown that the trans diastereomer of this compound exhibits a characteristic odor, while the cis diastereomer is largely odorless []. This difference in odor perception is attributed to the specific spatial arrangement of atoms within the molecule. The trans isomer, with its substituents in an equatorial position, is thought to interact more favorably with olfactory receptors, triggering a sensory response [].
Q2: How does modifying the structure of 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol affect its odor?
A: Structural modifications significantly impact the odor profile of 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol. Studies exploring substitutions at various positions (C(2), C(13), C(14) - ionone numbering), double bond introductions, and isosteric replacements demonstrate a clear connection between stereochemistry and odor []. The characteristic odor is generally retained when modifications maintain an equatorial arrangement of substituents, supporting the importance of molecular shape and size in odor perception [].
Q3: Can enzymes be used to selectively produce the odor-active form of 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol?
A: Yes, lipase-catalyzed acetylation has been successfully employed to obtain enantiomerically pure forms of 1-(2,2,6-Trimethylcyclohexyl)-3-hexanol, specifically the (3S)-enantiomer which is the olfactory active form []. This enzymatic approach utilizes the selectivity of lipases to differentiate between enantiomers and diastereomers, allowing for the targeted synthesis of the desired odor-active compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

